4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(14-7-4-12-22-14)18-8-10-19(11-9-18)16(21)17-13-5-2-1-3-6-13/h1-7,12H,8-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQSPVNNSEKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, resulting in the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It features a molecular formula of C16H17N3O3 and a molecular weight of 299.32 g/mol . The compound contains a furan ring, a phenyl group, and a piperazine core, which may contribute to its biological activity .
Scientific Research Applications
This compound is potentially useful in:
- Chemistry As an intermediate in synthesizing more complex organic molecules.
- Biology As a probe for studying biological processes involving piperazine derivatives.
- Medicine In the development of pharmaceuticals, particularly those targeting the central nervous system.
Anticancer Activity
Research suggests that piperazine derivatives, including this compound, may have cytotoxic effects against various cancer cell lines. Studies have reported IC50 values in the micromolar range against human cancer cell lines, suggesting anticancer potential.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties. Some studies report minimum inhibitory concentration (MIC) values ranging from 15.6 to 500 μg/mL against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Docking studies suggest that this compound could potentially inhibit enzymes and exert promising antimicrobial effects. This is evidenced by lower binding energies and various interactions observed at the active sites of key enzymes such as Sterol 14-demethylase of C. albicans, Dihydropteroate synthase of S. aureus, LasR of P. aeruginosa, Glucosamine-6-phosphate synthase of K. pneumoniae, and Gyrase B of E. coli .
Related compounds
Preterm Labor
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the piperazine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide with structurally analogous piperazine-carboxamide derivatives, highlighting substituent variations, synthesis yields, physicochemical properties, and biological activities:
Key Observations:
Substituent Impact on Bioactivity :
- The furan-2-carbonyl group in the target compound enhances redox-targeting activity compared to benzoyl derivatives (e.g., TM2), as seen in GOT1 inhibition studies .
- Halogenated phenyl groups (e.g., 3-fluorophenyl in A2) improve cytotoxicity in cancer cell lines, likely due to increased lipophilicity and membrane permeability .
Synthetic Routes: The target compound is synthesized via Mitsunobu reactions or amide coupling (e.g., ), whereas quinazolinone derivatives (A2–A6) require multi-step substitutions on the piperazine ring . Yields range from 45–87%, with halogenated phenyl derivatives showing lower yields (~45–57%) due to steric hindrance .
Physicochemical Properties: Melting points correlate with molecular symmetry; halogenated derivatives (A2–A6) exhibit higher melting points (>189°C) compared to non-halogenated analogues . The methoxy-substituted analogue () has a higher molecular weight (329.35 g/mol) but lacks reported bioactivity, suggesting substituent positioning is critical for target engagement .
Biological Activity: Compounds with furan-2-carbonyl groups (e.g., target compound, ECPU-0001) show promise in apoptosis induction and enzyme inhibition, while quinazolinone derivatives (A2–A6) focus on cytotoxicity . TM2’s benzoyl substituent with a cyclohexylethoxy chain demonstrates multitarget activity, highlighting the role of bulkier groups in modulating enzyme selectivity .
Research Findings and Implications
- Anticancer Potential: The target compound’s furan-2-carbonyl moiety disrupts NAD⁺ biosynthesis via NAMPT inhibition, synergizing with redox imbalance mechanisms in pancreatic cancer models .
- Enzyme Inhibition : Structural analogs like ECPU-0001 () and TM2 () demonstrate that piperazine-carboxamide scaffolds are versatile platforms for targeting diverse enzymes, including GOT1 and 5-HT receptors .
- Synthetic Challenges : Lower yields in halogenated derivatives (A2–A6) suggest a need for optimized coupling conditions, while bis-furan derivatives () face purity challenges as synthetic impurities .
Biological Activity
4-(Furan-2-carbonyl)-N-phenylpiperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan-2-Carbonyl Intermediate : This can be achieved through acylation of furan with an appropriate acyl chloride or anhydride.
- Attachment of the Phenyl Group : The phenyl group is introduced via nucleophilic substitution reactions.
- Formation of the Piperazine Ring : Cyclization occurs to form the piperazine structure, often requiring specific reaction conditions to optimize yield and purity.
Anticancer Properties
Research has demonstrated that compounds containing the piperazine moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic effects were quantified using MTT assays, revealing IC50 values that indicate potent activity against these cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation or bacterial metabolism.
- Receptor Modulation : The compound could modulate receptor activity in neurotransmission pathways, particularly those involving serotonin receptors, which are crucial in various neurological disorders .
Case Studies
Several studies have explored the biological effects of piperazine derivatives:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of a series of piperazine derivatives on MCF-7 cells, demonstrating that certain modifications enhance their anticancer activity .
- Antimicrobial Screening : Research on quinoxaline derivatives indicated that structural modifications significantly affect their antimicrobial efficacy. This suggests that similar modifications in this compound could yield compounds with enhanced antimicrobial properties .
Data Summary
| Property | Details |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Acylation, nucleophilic substitution, cyclization |
| Anticancer Activity | IC50 values indicating significant cytotoxicity |
| Antimicrobial Activity | Effective against various bacterial strains |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
